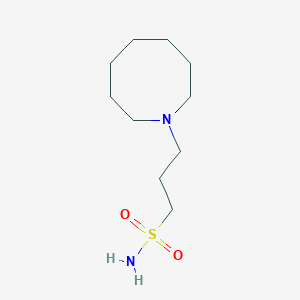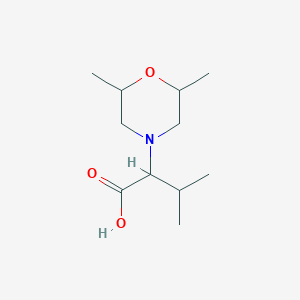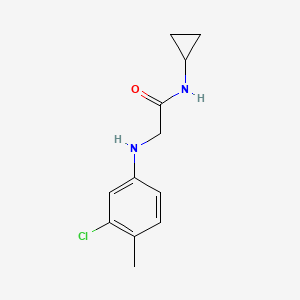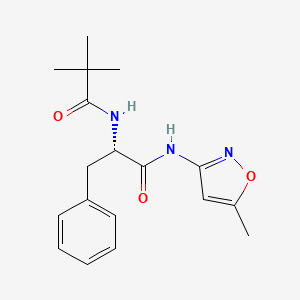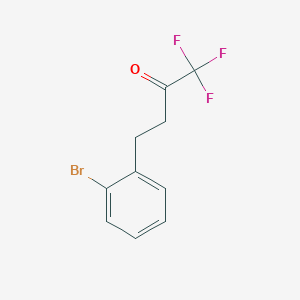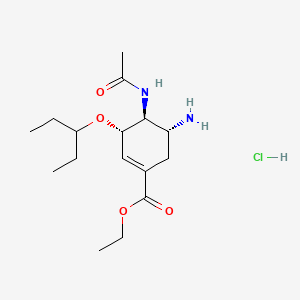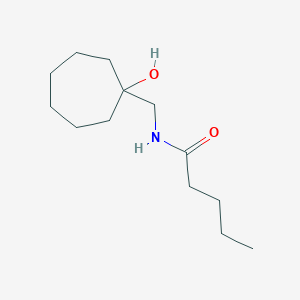
n-((1-Hydroxycycloheptyl)methyl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-((1-Hydroxycycloheptyl)methyl)pentanamide is an organic compound with the molecular formula C13H25NO2 It is characterized by the presence of a hydroxycycloheptyl group attached to a pentanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-((1-Hydroxycycloheptyl)methyl)pentanamide typically involves the reaction of cycloheptanone with formaldehyde and a suitable amine under controlled conditions. The reaction proceeds through the formation of an intermediate, which is subsequently converted to the final product through a series of steps involving reduction and amide formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific reaction environments to facilitate the process.
Chemical Reactions Analysis
Types of Reactions
n-((1-Hydroxycycloheptyl)methyl)pentanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The amide group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Scientific Research Applications
n-((1-Hydroxycycloheptyl)methyl)pentanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of n-((1-Hydroxycycloheptyl)methyl)pentanamide involves its interaction with specific molecular targets and pathways. The hydroxy group and amide functionality play crucial roles in its reactivity and interactions with biological molecules. These interactions can lead to various biological effects, including modulation of enzyme activity and receptor binding.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-N-[(1-hydroxycycloheptyl)methyl]pentanamide: Similar in structure but with an additional hydroxy group.
N-methylpentanamide: Lacks the hydroxycycloheptyl group, resulting in different chemical properties.
Uniqueness
n-((1-Hydroxycycloheptyl)methyl)pentanamide is unique due to the presence of the hydroxycycloheptyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Properties
Molecular Formula |
C13H25NO2 |
|---|---|
Molecular Weight |
227.34 g/mol |
IUPAC Name |
N-[(1-hydroxycycloheptyl)methyl]pentanamide |
InChI |
InChI=1S/C13H25NO2/c1-2-3-8-12(15)14-11-13(16)9-6-4-5-7-10-13/h16H,2-11H2,1H3,(H,14,15) |
InChI Key |
CVRIJBKASAALNC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NCC1(CCCCCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


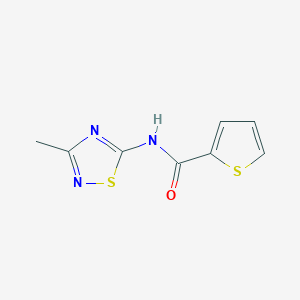
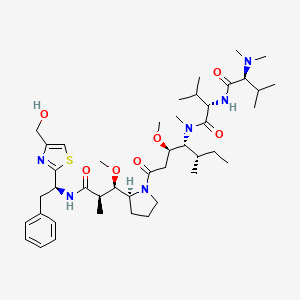
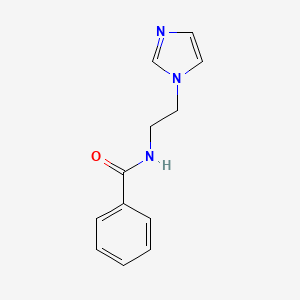
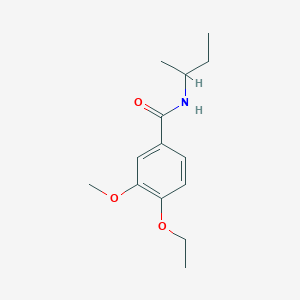
![4-[4-(4-Methylphenyl)-2,3-dihydro-1,5-benzothiazepin-2-yl]benzoic acid](/img/structure/B14903173.png)
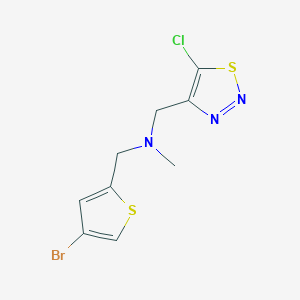
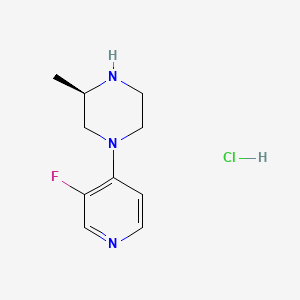
![[2-[2,6-bis(3,5-dimethylphenyl)phenyl]phenyl]-dicyclohexylphosphane](/img/structure/B14903189.png)
